2-Bromo-6-fluoro-3-methoxypyridine
Overview
Description
2-Bromo-6-fluoro-3-methoxypyridine is a chemical compound used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .
Synthesis Analysis
The synthesis of this compound can be achieved from 6-Bromo-2-fluoro-3-hydroxypyridine and Iodomethane . Another synthesis method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of this compound is C6H5BrFNO . The average mass is 206.012 Da and the monoisotopic mass is 204.953842 Da .Physical and Chemical Properties Analysis
This compound is a light yellow crystal . It has a refractive index of 1.559 (lit.), a boiling point of 206 °C (lit.), and a density of 1.53 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Dopamine and Serotonin Receptor Antagonists
2-Bromo-6-fluoro-3-methoxypyridine is utilized in the synthesis of compounds that act as antagonists for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. An efficient synthesis pathway for these compounds, involving the carboxylic acid moiety of potent receptor antagonists, has been developed. This process includes steps like methoxylation, bromination, and alkaline hydrolysis to produce the desired product with significant yields (Hirokawa, Horikawa, & Kato, 2000).
Development of Pyridine Nucleosides
This compound has been involved in the synthesis of pyridine nucleosides related to anticancer drugs like 5-fluorouracil and 5-fluorocytosine. These studies focus on converting the compound into various intermediates, which are then used to produce pyridine nucleosides. These nucleosides are important due to their potential applications in cancer treatment (Nesnow & Heidelberger, 1973, 1975).
Use as a Precursor for Pyridyne
Research has also shown the use of this compound as a precursor in the generation of substituted 2,3-pyridyne, a chemical intermediate. The study found that it reacts regioselectively with compounds like 2-methoxyfuran, highlighting its utility in synthetic chemistry (Walters, Carter, & Banerjee, 1992).
Imaging Studies in Neuroinflammation
In medical imaging, this compound has been used to synthesize fluorinated analogs like 6-Fluoro-PBR28. These analogs are significant for imaging TSPO 18 kDa, a protein implicated in neuroinflammation, using PET (Positron Emission Tomography) scans. This application is crucial in studying brain diseases and injuries (Damont et al., 2011).
Synthesis of Halogen-rich Intermediates
Another application of this compound is in the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry for developing new drugs (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this compound .
Relevant Papers The relevant papers retrieved discuss the synthesis and application of trifluoromethylpyridines , the catalytic protodeboronation of pinacol boronic esters , and the properties of 2-Bromo-6-fluoro-3-methoxypyridine .
Mechanism of Action
Target of Action
It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Bromo-6-fluoro-3-methoxypyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various natural products, pharmaceutical targets, and lead compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of the Suzuki–Miyaura coupling reaction, the result is the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also known for its tolerance to various functional groups .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-fluoro-3-methoxypyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The interaction with p38α MAPK suggests that this compound may influence the phosphorylation state of proteins involved in signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving p38α MAPK . This compound can affect gene expression by altering the activity of transcription factors regulated by p38α MAPK. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of p38α MAPK, preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses to stress and inflammation. The compound’s ability to bind to the active site of p38α MAPK and block its activity is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit p38α MAPK without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. The threshold for these toxic effects is an important consideration in the use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound can affect metabolic flux by modulating the activity of enzymes involved in the synthesis and degradation of biomolecules . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDYAKHWPIDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-97-5 | |
Record name | 2-bromo-6-fluoro-3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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